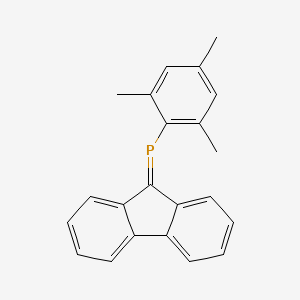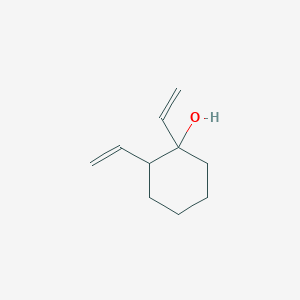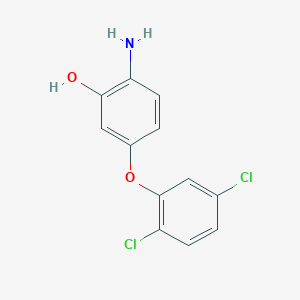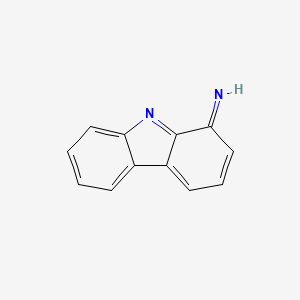
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dimethylamino group, a methyl group, and a phosphol-1-one ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of dimethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of dimethylamine and a methylphosphonic dichloride precursor. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or crystallization, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions, often in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phosphol-1-one derivatives.
Scientific Research Applications
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules. The phosphol-1-one ring structure may also play a role in the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure and different reactivity.
Dimethylamine: A secondary amine with similar dimethylamino functionality but lacking the phosphol-1-one ring.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of both the dimethylamino group and the phosphol-1-one ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92063-25-7 |
|---|---|
Molecular Formula |
C7H14NOP |
Molecular Weight |
159.17 g/mol |
IUPAC Name |
N,N,3-trimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-amine |
InChI |
InChI=1S/C7H14NOP/c1-7-4-5-10(9,6-7)8(2)3/h4H,5-6H2,1-3H3 |
InChI Key |
BOVXXZKGQCLBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCP(=O)(C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)



![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)



![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)

![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)

